molecular formula C5H4FN3O2 B1662787 Favipiravir CAS No. 259793-96-9

Favipiravir

Cat. No. B1662787
M. Wt: 157.1 g/mol
InChI Key: ZCGNOVWYSGBHAU-UHFFFAOYSA-N
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Description

Favipiravir, sold under the brand name Avigan among others, is an antiviral medication used to treat influenza in Japan . It is also being studied to treat a number of other viral infections, including SARS-CoV-2 . It is a pyrazinecarboxamide derivative and is being developed and manufactured by Toyama Chemical .


Synthesis Analysis

Favipiravir can be synthesized starting from 3-aminopyrazine-2-carboxylic acid . An economical and scalable procedure for favipiravir synthesis via the 3,6-dichloropyrazine-2-carbonitrile intermediate has been reported .


Molecular Structure Analysis

The molecule of favipiravir is completely flat and stabilized by an intramolecular O–H···O hydrogen bond, yielding a six-membered pseudo-aromatic ring . The crystal packing of favipiravir is mainly constructed through intermolecular N–H···O, N–H···N and C–H···O hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of favipiravir include regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . From the intermediate, the subsequent nucleophilic fluorination, nitrile hydration and hydroxyl substitution efficiently afford the target product .


Physical And Chemical Properties Analysis

Favipiravir is a wide-spectrum antiviral generic drug . In the presence of water, a keto form is favored due to the specific solute–solvent interactions . Upon the addition of alkaline-earth-metal ions, deprotonation and complexation occurred simultaneously, giving the formation of 2 : 1 ligand : metal complexes .

Scientific Research Applications

Role in COVID-19 Treatment

Favipiravir has garnered significant attention for its role in treating COVID-19. Joshi et al. (2020) highlighted its effectiveness in rapid viral clearance and superior recovery rates compared to other treatments in clinical studies across China, Russia, and Japan. Favipiravir's inclusion in treatment protocols in various countries underlines its evolving role in managing COVID-19 infection (Joshi et al., 2020).

Antiviral Efficacy Against Emerging Viruses

Madelain et al. (2020) discussed the use of mathematical modeling to optimize favipiravir's antiviral efficacy against Ebola virus, showcasing its broader application beyond influenza. This model demonstrates the drug's potential for treating other emerging viral diseases for which no therapeutics are available (Madelain et al., 2020).

Bioanalytical Assay Development

Curley et al. (2021) developed a highly sensitive bioanalytical assay for favipiravir quantification, crucial for further research into its applications against viruses like SARS-CoV-2. This assay facilitates both pre-clinical and clinical investigations (Curley et al., 2021).

Inhibitor of RNA-dependent RNA Polymerase

Łagocka et al. (2021) provided insights into favipiravir's mechanism as a competitive inhibitor of RNA-dependent RNA polymerase, crucial for understanding its action against RNA viruses like influenza, Ebola, and SARS-CoV-2. This knowledge is vital for developing effective therapies against these infections (Łagocka et al., 2021).

Electrochemical Evaluation

Allahverdiyeva et al. (2021) conducted the first electrochemical evaluation of favipiravir, contributing to its potential treatment analysis for COVID-19. This study opens avenues for advanced drug analysis and quality control (Allahverdiyeva et al., 2021).

Molecular Interactions with SARS-CoV-2

Sada et al. (2020) conducted in silico studies to elucidate favipiravir's interactions with SARS-CoV-2, SARS-CoV, MERS-CoV, and influenza virus polymerases. They found distinct mechanisms of action against influenza virus and various coronaviruses, enhancing our understanding of favipiravir's therapeutic potential across different viral infections (Sada et al., 2020).

Research on Resistance Mutations

Padhi et al. (2021) focused on the potential for favipiravir resistance in SARS-CoV-2 through interface-based protein design. Their study identified specific mutations that could confer resistance, providing crucial insights for future drug development and management of COVID-19 (Padhi et al., 2021).

Favipiravir in Ebola Virus Treatment

A study in 2019 on compassionate-use basis in Guinea showed a trend toward improved survival in favipiravir-treated patients with Ebola virus disease. This highlights its potential role in treating life-threatening viral infections beyond influenza and COVID-19 (Kerber et al., 2019).

Favipiravir and RNA Polymerase Inhibitor Analysis

The study by Yasir and Hanoon (2020) investigated the tautomerism of favipiravir as RNA polymerase inhibitors using DFT and TD-DFT calculations. This research contributes to understanding the molecular basis of favipiravir's antiviral activity, especially against COVID-19 (Yasir and Hanoon, 2020).

Broad Spectrum Antiviral Agent

Shiraki and Daikoku (2020) reviewed favipiravir as a broad-spectrum antiviral agent, effective against influenza and potentially life-threatening RNA virus infections like Ebola and Lassa virus. This comprehensive overview underscores favipiravir's wide-ranging antiviral applications ([Shiraki and Daikoku, 2020](https://consensus.app/papers/favipiravir-drug-lifethreatening-virus-infections-shiraki/3a5d4a3ceac95a539bc476a9a7f88873/?utm_source=chatgpt)).

properties

IUPAC Name

5-fluoro-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGNOVWYSGBHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948878
Record name 6-Fluoro-3-hydroxypyrazine-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

slightly soluble in water
Record name Favipiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12466
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of favipiravir is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells. The active favipiravir-RTP selectively inhibits RNA polymerase and prevents replication of the viral genome. There are several hypotheses as to how favipiravir-RTP interacts with RNA dependent RNA polymerase (RdRp). Some studies have shown that when favipiravir-RTP is incorporated into a nascent RNA strand, it prevents RNA strand elongation and viral proliferation. Studies have also found that the presence of purine analogs can reduce favipiravir’s antiviral activity, suggesting competition between favipiravir-RTP and purine nucleosides for RdRp binding. Although favipiravir was originally developed to treat influenza, the RdRp catalytic domain (favipiravir's primary target), is expected to be similar for other RNA viruses. This conserved RdRp catalytic domain contributes to favipiravir's broad-spectrum coverage.
Record name Favipiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12466
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Favipiravir

CAS RN

259793-96-9
Record name Favipiravir
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Favipiravir [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259793969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Favipiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12466
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Fluoro-3-hydroxypyrazine-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAVIPIRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW5GL2X7E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

187℃ to 193℃
Record name Favipiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12466
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25,500
Citations
Y Furuta, BB Gowen, K Takahashi, K Shiraki, DF Smee… - Antiviral research, 2013 - Elsevier
… polymerase mistakenly recognizes favipiravir-RTP as a purine nucleotide. Favipiravir is active … A Phase III clinical evaluation of favipiravir for influenza therapy has been completed in …
Number of citations: 160 www.sciencedirect.com
S Joshi, J Parkar, A Ansari, A Vora, D Talwar… - International Journal of …, 2021 - Elsevier
… favipiravir in the treatment protocol. This review provides insights into the evidence-based evolving role of favipiravir in … therapy with special focus on favipiravir, its pharmacodynamic, …
Number of citations: 419 www.sciencedirect.com
YX Du, XP Chen - Clinical Pharmacology & Therapeutics, 2020 - Wiley Online Library
… Favipiravir is incorporated into cells and converted to favipiravir ibofuranosyl-5′-triphosphate (favipiravir… The triphosphate form, favipiravir-RTP, inhibits the activity of RNA dependent …
Number of citations: 468 ascpt.onlinelibrary.wiley.com
S Hassanipour, M Arab-Zozani, B Amani… - Scientific reports, 2021 - nature.com
… clinical improvement in the Favipiravir group versus the control … 14 days after hospitalization in Favipiravir group than control … Requiring supplemental oxygen therapy in the Favipiravir …
Number of citations: 235 www.nature.com
T Manabe, D Kambayashi… - BMC infectious …, 2021 - bmcinfectdis.biomedcentral.com
Favipiravir possesses high utility for treating patients with COVID-19. However, research examining the efficacy and safety of favipiravir for patients with COVID-19 is limited. We …
Number of citations: 147 bmcinfectdis.biomedcentral.com
V Pilkington, T Pepperrell, A Hill - Journal of virus eradication, 2020 - Elsevier
… favipiravir safety evidence, which is vital to informing the potential future use of favipiravir in … There were significantly fewer gastrointestinal AEs occurring on favipiravir vs comparators […
Number of citations: 267 www.sciencedirect.com
EA Coomes, H Haghbayan - Journal of Antimicrobial …, 2020 - academic.oup.com
… 8 Patients received favipiravir 800 mg orally twice daily on day 1 and 600 mg orally twice … significantly reduced amongst patients receiving favipiravir. Favipiravir has also been used as …
Number of citations: 145 academic.oup.com
M Ghasemnejad-Berenji, S Pashapour - Drug research, 2021 - thieme-connect.com
… Favipiravir is an effective agent that acts as a nucleotide analog that … favipiravir, in this mini review we aimed to summarize the clinical trials studying the efficacy and safety of favipiravir …
Number of citations: 105 www.thieme-connect.com
SMR Hashemian, T Farhadi… - Expert review of anti …, 2021 - Taylor & Francis
… is incorporated into cells and converted to favipiravir-RMP prior to the formation of favipiravir-RTP. Favipiravir-RTP (represented by the red dots) can bind to the RdRb and block it, be …
Number of citations: 40 www.tandfonline.com
K Naydenova, KW Muir, LF Wu… - Proceedings of the …, 2021 - National Acad Sciences
… The RNA polymerase inhibitor favipiravir is currently in … ture of favipiravir ribonucleoside triphosphate (favipiravir-RTP… , nonproductive binding mode of favipiravir-RTP at the catalytic site …
Number of citations: 147 www.pnas.org

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